N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide
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Overview
Description
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide typically involves multiple steps. One common approach is the reaction of 4-bromoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)acrylamide
- N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)decanamide
- N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)heptanamide
Uniqueness
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the trichloroethyl group and the bromophenyl moiety imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H15BrCl3N3OS |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C17H15BrCl3N3OS/c1-10-3-2-4-11(9-10)14(25)23-15(17(19,20)21)24-16(26)22-13-7-5-12(18)6-8-13/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
ZHYZSUAACMKGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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